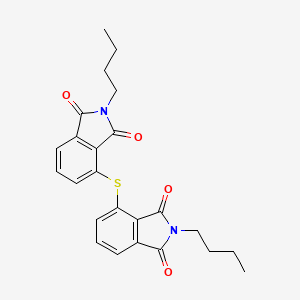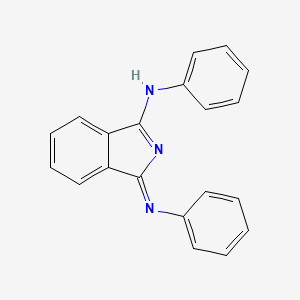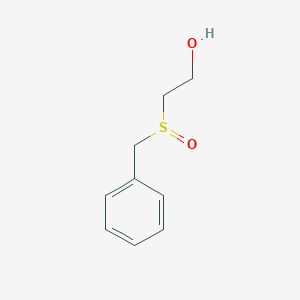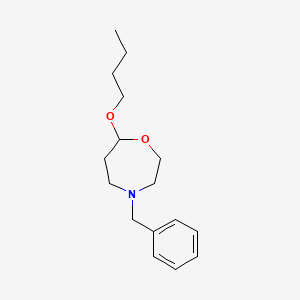
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester is an organic compound with the molecular formula C15H26O5 . It is a derivative of propanedioic acid, featuring ester functional groups. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with butyl(1-methyl-3-oxopropyl) alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the butyl(1-methyl-3-oxopropyl) group, making it less complex.
Propanedioic acid, butyl ester: Does not have the diethyl ester groups, resulting in different reactivity.
Propanedioic acid, methyl ester: Contains methyl ester groups instead of butyl and diethyl ester groups.
Uniqueness
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to its specific ester configuration, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
58349-54-5 |
|---|---|
分子式 |
C15H26O5 |
分子量 |
286.36 g/mol |
IUPAC 名称 |
diethyl 2-butyl-2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C15H26O5/c1-5-8-10-15(12(4)9-11-16,13(17)19-6-2)14(18)20-7-3/h11-12H,5-10H2,1-4H3 |
InChI 键 |
GPPDRJNYGKYBMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)





![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)


![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)

